6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is an organic compound known for its versatile properties. The molecular structure is complex, featuring a pyridazinyl group connected via an oxy-piperidine carbonyl linkage to a pyrimidine-dione ring system. This structure suggests potential activity in various chemical and biological applications, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Formation of 6-methylpyridazin-3-yl group: : This step usually involves the nitration and subsequent reduction of the corresponding methylpyridazine derivative.
Oxy-piperidine coupling: : The oxy-piperidine moiety is introduced via a nucleophilic substitution reaction with the carbonyl component.
Pyrimidine-dione ring closure: : The final step involves cyclization to form the pyrimidine-2,4(1H,3H)-dione ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic steps but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction control. The use of automated systems helps maintain reaction conditions, thus optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically using reagents like potassium permanganate or chromium trioxide, resulting in various oxidized derivatives.
Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, typically in dry ether or THF.
Substitution: : Alkyl halides, acyl chlorides, in solvents like DMF or DMSO under reflux conditions.
Major Products
Depending on the reaction type, products can vary widely. Oxidation often leads to more complex ring structures or breaks down the molecule into smaller units. Reduction might simplify the structure by removing oxygen functionalities, while substitution introduces new groups, creating derivatives for further study.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: : Studies on its interaction with cellular systems and its potential as a biochemical probe.
Medicine: : Investigated for potential therapeutic effects, particularly in oncology and neurology due to its ability to interact with specific enzymes and receptors.
Industry: : Used in the development of new materials, such as polymers and coatings, owing to its stability and reactivity.
Mechanism of Action
6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The pyridazinyl and pyrimidine rings can intercalate with DNA, potentially inhibiting enzyme activity involved in DNA replication and repair. This mechanism is particularly relevant in its applications in cancer research, where such interactions can disrupt the proliferation of cancer cells.
Comparison with Similar Compounds
Comparing this compound with other similar structures highlights its unique properties:
6-(4-(6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : Slight structural variations can significantly impact biological activity.
6-(3-(pyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : Lacks the methyl group on the pyridazinyl ring, leading to different reactivity and applications.
5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : An isomer with distinct properties due to the position of substituents.
These comparisons underline the importance of structural nuances in determining the compound's utility and effectiveness in various applications.
Properties
IUPAC Name |
6-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-9-4-5-13(19-18-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)17-15(23)16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSBGLMYIQWQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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